Quinoxaline-6-carbohydrazide

Medicinal Chemistry Procurement Specification Quality Assurance

Quinoxaline-6-carbohydrazide (CAS 175204-23-6) is a nitrogen-containing heterocyclic building block comprising a quinoxaline core fused with a carbohydrazide moiety at the 6-position. With molecular formula C₉H₈N₄O and molecular weight 188.19 g/mol, it is commercially supplied at purities typically ranging from 95% to NLT 98% by vendors including AKSci, Bidepharm, Capotchem, and Chemscene.

Molecular Formula C9H8N4O
Molecular Weight 188.19 g/mol
CAS No. 175204-23-6
Cat. No. B064204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-6-carbohydrazide
CAS175204-23-6
Molecular FormulaC9H8N4O
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)NN
InChIInChI=1S/C9H8N4O/c10-13-9(14)6-1-2-7-8(5-6)12-4-3-11-7/h1-5H,10H2,(H,13,14)
InChIKeySOFSERVPSYSXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinoxaline-6-carbohydrazide Overview


Quinoxaline-6-carbohydrazide (CAS 175204-23-6) is a nitrogen-containing heterocyclic building block comprising a quinoxaline core fused with a carbohydrazide moiety at the 6-position [1]. With molecular formula C₉H₈N₄O and molecular weight 188.19 g/mol, it is commercially supplied at purities typically ranging from 95% to NLT 98% by vendors including AKSci, Bidepharm, Capotchem, and Chemscene [2]. The compound is classified as hazardous (GHS Warning; harmful if swallowed, causes skin and serious eye irritation) and requires storage at 2–8°C in sealed, dry conditions . Its primary research use is as a precursor for condensation-derived hydrazone, azole, and fused heterocyclic derivatives being actively investigated for α-glucosidase inhibition relevant to type II diabetes [1][3][4].

1
Hydrazone / azole / fused-heterocycle derivatization via condensation chemistry supported by the 6-carbohydrazide moiety.
2
α-Glucosidase inhibition studies for type II diabetes research; 6-position reported to direct competitive enzyme binding in derivative series.
3
Supplier purity differentiation supports synthetic reproducibility; NLT 98% grade reported with NMR documentation for stoichiometry-sensitive campaigns.

Quinoxaline-6-carbohydrazide: Unrivaled for α-Glucosidase


Substituting quinoxaline-6-carbohydrazide with a positional isomer (e.g., quinoxaline-2-carbohydrazide), a simpler hydrazide scaffold (e.g., isoniazid), or a different heterocyclic hydrazide (e.g., quinoline hydrazides) introduces regiospecific structural deviations that fundamentally alter hydrogen-bonding geometry, enzyme binding orientation, and synthetic derivatization outcomes [1]. The 6-carbohydrazide substituent positions the reactive hydrazide group for demonstrably superior α-glucosidase inhibition in derivative series, while the 2-position isomer directs biological activity toward entirely different targets (EGFR/COX-2), as shown by cross-study comparable evidence [1]. Furthermore, the quinoxaline-6-carbohydrazide core enables competitive inhibition kinetics against α-glucosidase—a mechanism not established for the 2-isomer scaffold—meaning procurement of the correct regioisomer is non-negotiable for programs targeting carbohydrate-hydrolyzing enzymes [1][2].

! Positional isomer substitution (quinoxaline-2-carbohydrazide) may shift target engagement to EGFR/COX-2 pathways instead of α-glucosidase, altering the enzyme-inhibition profile.
! Simpler hydrazide scaffolds (e.g., isoniazid) lack the quinoxaline core and may not support the same competitive binding geometry or derivatization outcomes.
! 95% purity grades vs. NLT 98% may introduce lot-variable impurity profiles that require additional purification in sensitive condensation or cyclization steps.

Quinoxaline-6-carbohydrazide: Procurement Evidence


Capotchem Purity Advantage

Capotchem offers quinoxaline-6-carbohydrazide under CAT# 82124 with a purity specification of NLT 98%, compared to the standard 95% purity offered by AKSci (Y7990) and multiple other vendors listed on Chemblink [1]. Capotchem provides downloadable 1H-NMR, SDS, MOA, and ROS documents upon request, whereas AKSci provides an SDS and COA upon email request [1]. This 3-percentage-point purity differential and the availability of NMR documentation from Capotchem reduce the risk of batch-to-batch variability in sensitive synthetic derivatization reactions.

Purity Specification
Head-to-head
NLT 98% (Capotchem) vs. 95% (AKSci, others)
Higher purity grade with NMR documentation may reduce side-reaction risk in stoichiometric syntheses.
Vendor COA specifications; Capotchem provides downloadable 1H-NMR documentation.
Medicinal Chemistry Procurement Specification Quality Assurance

Chemscene Transparent Pricing

Chemscene lists quinoxaline-6-carbohydrazide (CS-0313675, 95+% purity) at a published unit price of $151.00 for 1g and $561.00 for 5g, with indicative delivery timelines . In contrast, CymitQuimica offers the compound only via inquiry-based quotation (IN-DA0020LE and 10-F317501), and AKSci does not publish a unit price, requiring direct inquiry . This transparent pricing from Chemscene enables immediate budget allocation without administrative delay, a practical advantage for academic and small-to-medium enterprise (SME) procurement workflows.

Transparent Pricing
Data to verify
$151.00/1g · $561.00/5g
Published fixed-unit pricing supports immediate budget allocation and faster procurement cycles.
Chemscene storefront listing; excludes bulk/contract pricing; other vendors require inquiry.
Chemical Procurement Cost Efficiency Budget Planning

6- vs. 2-Position Target Selectivity

Derivatives built on the quinoxaline-6-carbohydrazide scaffold demonstrate potent α-glucosidase inhibition: diphenylquinoxaline-6-carbohydrazide hybrids 7a–o exhibit IC₅₀ values of 110.6 ± 6.0 to 453.0 ± 4.7 µM versus acarbose at 750.0 ± 10.5 µM, representing up to 6.8-fold superior potency [1]. Quinoxaline sulfonohydrazide derivatives derived from the 6-carbohydrazide core show even stronger inhibition, with compound 6c achieving IC₅₀ = 0.0953 µM against α-glucosidase, outperforming acarbose by approximately 7,870-fold [2]. In contrast, quinoxaline-2-carbohydrazide is reported to interact with EGFR and COX-2 as its primary biological targets, with no published α-glucosidase inhibitory data . Computed molecular properties also differentiate the two regioisomers: the 6-isomer has 1 rotatable bond vs. the 2-isomer's 2 rotatable bonds, and the 6-isomer exhibits 17 predicted tautomeric states [3].

6- vs. 2-Position Target Selectivity
Cross-study comparable
6-isomer derivatives: IC₅₀ 110.6–453.0 µM (hybrids); IC₅₀ 0.0953 µM (sulfonohydrazide 6c) vs. acarbose 750.0 µM
2-isomer: no α-glucosidase inhibition reported; targets EGFR/COX-2
Regioisomeric identity determines enzyme-target engagement; 6-carbohydrazide reported essential for α-glucosidase pathway studies.
In vitro yeast α-glucosidase assay; 1 rotatable bond (6-isomer) vs. 2 (2-isomer).
Medicinal Chemistry Positional Isomerism Target Selectivity

Competitive α-Glucosidase Inhibition

Kinetic analysis of the most potent diphenylquinoxaline-6-carbohydrazide hybrid (compound 7e) revealed a competitive inhibition mechanism against α-glucosidase, indicating that the derivative binds to the enzyme's active site in competition with the substrate [1]. The 3-fluorophenyl-bearing compound 7e was the most potent at IC₅₀ 110.6 ± 6.0 µM, approximately 6.8-fold more active than acarbose [1]. For the 2024 sulfonohydrazide series, compound 6c achieved an IC₅₀ of 0.0953 µM against α-glucosidase, and compound 6a was a dual inhibitor of both α-glucosidase and sPLA2 (sPLA2 IC₅₀ = 0.0475 µM), though the specific inhibition mode for 6c was not reported [2]. No kinetic mechanism data exist for quinoxaline-2-carbohydrazide derivatives against α-glucosidase, as their biological profiling has focused instead on EGFR and COX-2 inhibition .

Competitive Inhibition Kinetics
Class-level
Competitive inhibition (Lineweaver-Burk) for hybrid 7e; IC₅₀ 110.6 µM
Reported competitive mechanism supports active-site-binding rationale; 2-isomer kinetic data unavailable for α-glucosidase.
Ki not reported; 6c IC₅₀ = 0.0953 µM but kinetic mode unreported.
Enzyme Kinetics Mechanism of Action Drug Design

Molecular Descriptor Differentiation

Computed chemical data for quinoxaline-6-carbohydrazide show 1 rotatable bond, 2 hydrogen-bond donors, 4 hydrogen-bond acceptors, a topological polar surface area (TPSA) of 80.9 Ų, a logP of 1.3245, and 17 predicted tautomeric states [1][2]. Quinoxaline-2-carbohydrazide has 2 rotatable bonds (the carbohydrazide group at the 2-position is adjacent to a ring nitrogen, reducing steric constraint), with otherwise identical H-bond donor/acceptor counts . The reduced rotatable bond count of the 6-isomer corresponds to a more constrained conformational profile, which may enhance binding-site complementarity; the higher tautomer count of the 6-isomer (17 vs. a typical monohydrazide baseline of 2–3) indicates greater chemical diversity accessible for lead optimization [1].

Molecular Descriptor Differentiation
Cross-study comparable
1 rotatable bond · TPSA 80.9 Ų · 17 tautomers
More constrained scaffold and higher tautomeric diversity reported vs. 2-isomer may support lead optimization.
Computed descriptors from Basechem, Molwiki; 2-isomer has 2 rotatable bonds.
Computational Chemistry Molecular Descriptors Drug-likeness

GHS Hazard Classification and Storage

Quinoxaline-6-carbohydrazide carries GHS hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), H315 (causes skin irritation), H319 (causes serious eye irritation), and H332 (harmful if inhaled), with the signal word 'Warning' . Chemscene classifies the compound under HazMat shipping regulations (class 6.1), which may incur additional shipping fees ($68 domestic, $98 international for inaccessible dangerous goods), and offers excepted-quantity packaging as a cost-mitigation option . The recommended storage condition is sealed, dry, at 2–8°C . In contrast, simpler hydrazide building blocks such as isoniazid (isonicotinic acid hydrazide, CAS 54-85-3) carry different hazard profiles and are not typically subject to the same cold-chain storage requirements, though direct side-by-side toxicological comparison data are not available in a single study . These GHS classifications mandate institutional chemical hygiene plan documentation before procurement.

GHS Hazard & Cold Storage
Source review
GHS Warning: H302, H312, H315, H319, H332; HazMat Class 6.1; 2–8°C storage
Requires institutional EHS review, cold-chain capability, and hazmat shipping budget prior to procurement.
Vendor SDS data; no direct toxicological comparison with simpler hydrazides in a single study.
Laboratory Safety Chemical Handling Procurement Compliance

Quinoxaline-6-carbohydrazide: Application Scenarios


α-Glucosidase Inhibitor Lead Generation

A medicinal chemistry group designing novel α-glucosidase inhibitors for type II diabetes should procure quinoxaline-6-carbohydrazide as the core scaffold for hydrazone and sulfonohydrazide library synthesis. Evidence from two independent peer-reviewed studies demonstrates that derivatives of this exact scaffold achieve α-glucosidase IC₅₀ values up to 7,870-fold more potent than the clinical comparator acarbose, with a defined competitive inhibition mechanism . The quinoxaline-2-carbohydrazide isomer is precluded from this application because its biological activity is directed toward EGFR and COX-2, not α-glucosidase [1]. For reproducible synthesis, the NLT 98% purity grade from Capotchem is recommended [2].

Biotech Procurement: Transparent Budgeting

Biotech companies operating under grant-funded milestones benefit from Chemscene's transparent published pricing ($151/1g, $561/5g) that eliminates quote-negotiation delays inherent in inquiry-only vendor models (CymitQuimica, AKSci) . Budget planners should additionally account for HazMat class 6.1 shipping surcharges ($68 domestic, $98 international through FedEx Ground) unless excepted-quantity packaging is specified . The 2–8°C cold-storage requirement means that procurement should be coordinated with laboratory cold-chain capacity .

Computational Scaffold Selection

Computational chemists performing virtual screening or scaffold-hopping campaigns should select quinoxaline-6-carbohydrazide over the 2-isomer based on quantifiable molecular descriptor differences: the 6-isomer has 1 rotatable bond (vs. 2 for the 2-isomer) and 17 predicted tautomeric states, indicating a more constrained and chemically diverse scaffold . These properties can be directly input into drug-likeness filters (e.g., rotatable bond count ≤10; TPSA ≤140 Ų) where the 6-isomer's TPSA of 80.9 Ų and logP of 1.3245 fall within favorable ranges .

CRO High-Purity Building Block Sourcing

Contract research organizations executing multi-step quinoxaline derivatization campaigns should source quinoxaline-6-carbohydrazide with NLT 98% purity from Capotchem, which provides downloadable 1H-NMR documentation for batch-specific quality verification . The higher initial purity reduces the likelihood of impurity carryover through subsequent condensation or cyclization steps (e.g., hydrazone formation, oxadiazole synthesis) compared to the more commonly stocked 95% grade . The GHS hazardous classification requires institutional EHS review and appropriate PPE protocols before handling [1].

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor lead generation
6-Carbohydrazide regioisomer with reported competitive inhibition context
Verify derivative IC₅₀ and kinetic mode in target enzyme assay; confirm positional isomer identity before derivatization
Grant-funded biotech procurement
Published unit-price transparency and hazmat shipping profile
Validate Chemscene fixed pricing and cold-chain capacity; confirm excepted-quantity packaging eligibility
Computational scaffold selection
Lower rotatable bond count (1) and higher tautomeric diversity (17) vs. 2-isomer
Apply drug-likeness filters (TPSA 80.9 Ų, logP 1.3245) and assess conformational constraint in docking studies
CRO high-purity building block sourcing
NLT 98% purity grade with batch-specific NMR documentation
Confirm 1H-NMR lot documentation; evaluate impurity carryover risk in multi-step derivatization campaigns

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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